molecular formula C20H23FN4O6 B13444057 Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate CAS No. 1193687-88-5

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate

Cat. No.: B13444057
CAS No.: 1193687-88-5
M. Wt: 434.4 g/mol
InChI Key: FKOHDDSHDVXKJU-UHFFFAOYSA-N
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Description

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorophenyl group, a pyrimidinyl group, and an ethyl ester moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorophenyl intermediate, followed by the formation of the pyrimidinyl core. The final step involves the esterification of the compound to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug development.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyrimidinyl core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate can be compared with other similar compounds, such as:

    4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and exhibit similar chemical reactivity and biological activity.

    Pyrimidinyl compounds: Compounds with a pyrimidinyl core often have comparable pharmacological properties and are used in similar research applications.

    Ethyl ester analogs: These compounds have the ethyl ester moiety, contributing to their solubility and reactivity in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1193687-88-5

Molecular Formula

C20H23FN4O6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate

InChI

InChI=1S/C20H23FN4O6/c1-5-31-18(30)16(28)24-20(2,3)19-23-13(14(26)17(29)25(19)4)15(27)22-10-11-6-8-12(21)9-7-11/h6-9,26H,5,10H2,1-4H3,(H,22,27)(H,24,28)

InChI Key

FKOHDDSHDVXKJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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